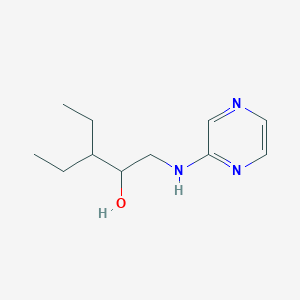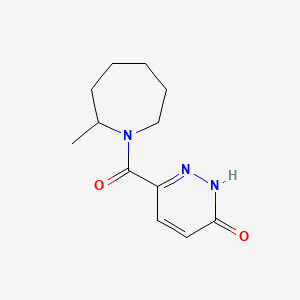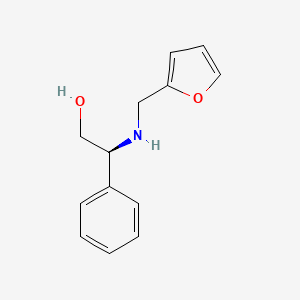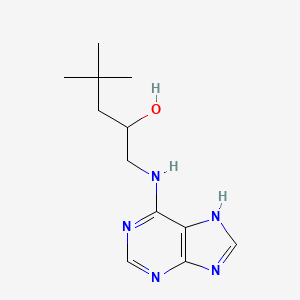![molecular formula C9H11BrN4O B6629009 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one, also known as BAY 1895344, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP) 7, which is involved in DNA repair and maintenance.
作用机制
PARP 7 is an enzyme that plays a role in DNA repair and maintenance. When DNA is damaged, PARP 7 is activated and recruits other proteins to repair the damage. Inhibition of PARP 7 prevents the repair of DNA damage, leading to cell death. 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 binds to the catalytic domain of PARP 7, inhibiting its activity and preventing the repair of DNA damage.
Biochemical and Physiological Effects:
This compound 1895344 has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the effects of other DNA-damaging agents, such as radiation and chemotherapy. In addition, this compound 1895344 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 is its high potency and selectivity for PARP 7. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation is that PARP 7 is not expressed in all cancer types, limiting the potential use of this compound 1895344 in certain cancers.
未来方向
There are several potential future directions for 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344. One area of research is the development of combination therapies with other DNA-damaging agents, such as radiation and chemotherapy. Another area of research is the identification of biomarkers that can predict response to this compound 1895344, allowing for more personalized cancer treatment. Finally, there is ongoing research to identify other targets for PARP inhibitors, which could expand the potential use of this compound 1895344 and other PARP inhibitors in cancer treatment.
Conclusion:
This compound 1895344 is a promising small molecule inhibitor of PARP 7, with potential applications in cancer treatment. Its high potency and selectivity make it a promising candidate for combination therapies and personalized cancer treatment. Ongoing research into biomarkers and other targets for PARP inhibitors will further expand the potential use of this compound 1895344 and other PARP inhibitors in cancer treatment.
合成方法
The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 involves a multi-step process starting with the reaction of 5-bromopyrimidine-2-carboxylic acid with N-methyl-2-pyrrolidone to form 5-bromopyrimidin-2-yl)methylpyrrolidin-2-one. This intermediate is then reacted with 2-chloro-N-(4,4-dimethylcyclohexyl)acetamide to form the final product, this compound 1895344. The synthesis process has been optimized to produce high yields and purity of the final product.
科学研究应用
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA-mutated tumors. This compound 1895344 has been shown to be a potent and selective inhibitor of PARP 7, with minimal off-target effects. Preclinical studies have demonstrated that this compound 1895344 has anti-tumor activity in a variety of cancer cell lines and animal models.
属性
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-14-3-2-7(8(14)15)13-9-11-4-6(10)5-12-9/h4-5,7H,2-3H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVOXKRFISBTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)


![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)

![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)

![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)

